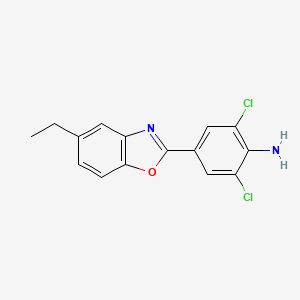
Tin(4+) acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tin(4+) acrylate is a chemical compound that belongs to the family of acrylates, which are esters, salts, and conjugate bases of acrylic acid. Acrylates are known for their versatility and are widely used in various industrial applications due to their unique properties, such as transparency, flexibility, and toughness . This compound, specifically, is a compound where tin is in the +4 oxidation state, combined with the acrylate ion.
Métodos De Preparación
The preparation of Tin(4+) acrylate typically involves the reaction of tin(IV) chloride with acrylic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. Industrial production methods may vary, but they generally involve the following steps:
Reaction with Acrylic Acid: Tin(IV) chloride is reacted with acrylic acid in the presence of a catalyst, such as sulfuric acid, to form this compound.
Purification: The resulting product is purified through distillation or recrystallization to remove any impurities.
Characterization: The final product is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to confirm its structure.
Análisis De Reacciones Químicas
Tin(4+) acrylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tin dioxide (SnO2) under certain conditions.
Reduction: It can be reduced to lower oxidation states of tin, such as tin(II) compounds.
Substitution: The acrylate group can undergo substitution reactions with other nucleophiles.
Polymerization: The vinyl group in the acrylate can undergo polymerization to form polyacrylates
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Tin(4+) acrylate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other tin-containing compounds and as a catalyst in various organic reactions.
Biology: this compound is studied for its potential antimicrobial properties and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent film-forming properties
Mecanismo De Acción
The mechanism by which Tin(4+) acrylate exerts its effects involves its ability to interact with various molecular targets. In antimicrobial applications, the tin ion can disrupt microbial cell membranes, leading to cell death. In polymerization reactions, the acrylate group undergoes radical polymerization, forming long polymer chains. The specific pathways involved depend on the application and the conditions under which the compound is used .
Comparación Con Compuestos Similares
Tin(4+) acrylate can be compared with other similar compounds, such as:
Titanium(4+) acrylate: Similar in structure but with titanium instead of tin. It is used in similar applications but may have different reactivity and properties.
Methacrylates: These are derivatives of methacrylic acid and are used in similar applications but have different polymerization characteristics.
Cyanoacrylates: Known for their use in adhesives like super glue, they have different functional groups but share some similar properties with acrylates
This compound is unique due to the presence of the tin ion, which imparts specific properties and reactivity that are not found in other acrylates. This makes it valuable for certain specialized applications.
Propiedades
Número CAS |
74512-59-7 |
|---|---|
Fórmula molecular |
C12H12O8Sn |
Peso molecular |
402.93 g/mol |
Nombre IUPAC |
prop-2-enoate;tin(4+) |
InChI |
InChI=1S/4C3H4O2.Sn/c4*1-2-3(4)5;/h4*2H,1H2,(H,4,5);/q;;;;+4/p-4 |
Clave InChI |
XDJFUWIQZPRDDG-UHFFFAOYSA-J |
SMILES canónico |
C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[Sn+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


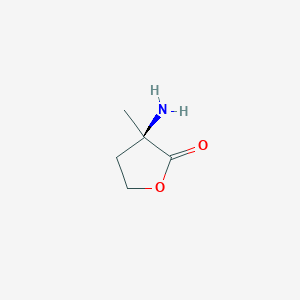
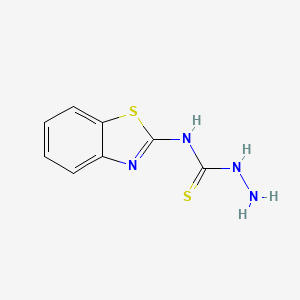
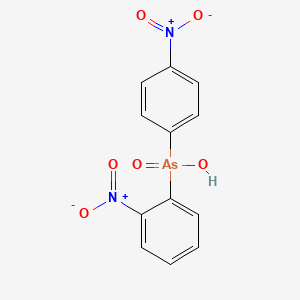
![(1R,2R,4R)-Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13796679.png)
![3,6-Diazabicyclo[3.1.0]hexane,6-phenyl-](/img/structure/B13796688.png)

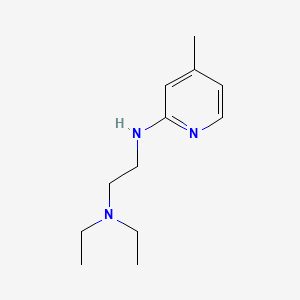
![Methanesulfonic acid, [[4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13796704.png)
![Benzo[b]thiophene, 3-(2-naphthalenyl)-](/img/structure/B13796718.png)

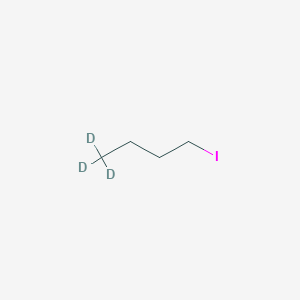
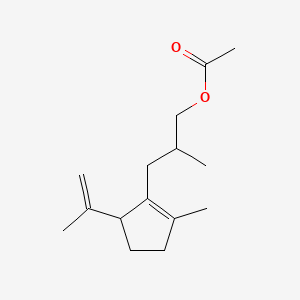
![4a,5,6,7,7a,8-Hexahydro-8-methylenecyclopenta[4,5]pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B13796727.png)
